8-(6-Aminohexyl)amino-adenosine 5/'-monophosphate lithium salt 8-(6-Aminohexyl)amino-adenosine 5/'-monophosphate lithium salt
Brand Name: Vulcanchem
CAS No.: 102029-82-3
VCID: VC20772566
InChI: InChI=1S/C16H28N7O7P.Li/c17-5-3-1-2-4-6-19-16-22-10-13(18)20-8-21-14(10)23(16)15-12(25)11(24)9(30-15)7-29-31(26,27)28;/h8-9,11-12,15,24-25H,1-7,17H2,(H,19,22)(H2,18,20,21)(H2,26,27,28);
SMILES: [Li].C1=NC(=C2C(=N1)N(C(=N2)NCCCCCCN)C3C(C(C(O3)COP(=O)(O)O)O)O)N
Molecular Formula: C16H27LiN7O7P
Molecular Weight: 468.4 g/mol

8-(6-Aminohexyl)amino-adenosine 5/'-monophosphate lithium salt

CAS No.: 102029-82-3

Cat. No.: VC20772566

Molecular Formula: C16H27LiN7O7P

Molecular Weight: 468.4 g/mol

* For research use only. Not for human or veterinary use.

8-(6-Aminohexyl)amino-adenosine 5/'-monophosphate lithium salt - 102029-82-3

Specification

CAS No. 102029-82-3
Molecular Formula C16H27LiN7O7P
Molecular Weight 468.4 g/mol
Standard InChI InChI=1S/C16H28N7O7P.Li/c17-5-3-1-2-4-6-19-16-22-10-13(18)20-8-21-14(10)23(16)15-12(25)11(24)9(30-15)7-29-31(26,27)28;/h8-9,11-12,15,24-25H,1-7,17H2,(H,19,22)(H2,18,20,21)(H2,26,27,28);
Standard InChI Key QAANYDRGGFZBII-UHFFFAOYSA-N
SMILES [Li].C1=NC(=C2C(=N1)N(C(=N2)NCCCCCCN)C3C(C(C(O3)COP(=O)(O)O)O)O)N
Canonical SMILES [Li].C1=NC(=C2C(=N1)N(C(=N2)NCCCCCCN)C3C(C(C(O3)COP(=O)(O)O)O)O)N

Introduction

Basic Information

8-(6-Aminohexyl)amino-adenosine 5'-monophosphate lithium salt is an adenosine derivative with an aminohexyl modification at the 8 position . It has a molecular formula of C16H28LiN7O7P and a molecular weight of 468.35100 .

Table 1. Chemical Properties

PropertyValue
CAS Number102029-82-3
Molecular Weight468.35100
Molecular FormulaC16H28LiN7O7P
Exact Mass468.19500
PSA233.93000
LogP0.42250
DensityN/A
Boiling PointN/A
Melting PointN/A
Flash PointN/A

Research and Applications

8-(6-Aminohexyl)aminoadenosine 5′-monophosphate (8-HDA-AMP) has been studied for its effects on transcription . In one study, 8-HDA-AMP did not show any detectable effects on transcription, suggesting that an unmodified 8-position of adenine is essential for adenosine nucleotides to act as transcription initiators . This contrasts with modifications at the N6 position of adenine, which can be modified without losing the ability to initiate transcription .

Related Research

While the provided search results do not offer extensive details on the specific applications of 8-(6-Aminohexyl)amino-adenosine 5'-monophosphate lithium salt, they highlight the importance of the chemical structure of adenosine derivatives in biological processes such as transcription . Further studies on modified adenosine nucleotides may provide more insights into potential applications in various fields .

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